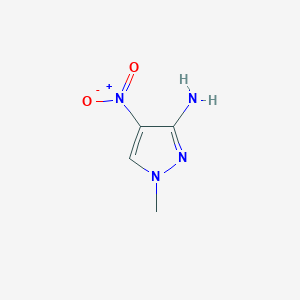

3-Amino-1-methyl-4-nitropyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

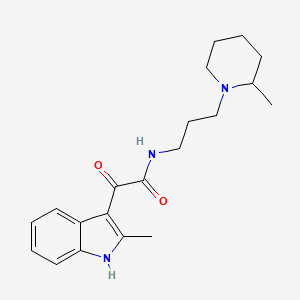

“3-Amino-1-methyl-4-nitropyrazole” is a chemical compound with the molecular formula C4H6N4O2 . It is a type of nitrogen heterocyclic compound . This compound has been used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “this compound” involves a nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . The final product is obtained with a high yield and purity . There are also other synthesis methods reported, including the use of 1-Nitropyrazole as raw material, then 4-nitropyrazole is obtained by rearrangement in sulfuric acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a high ring tension, and it contains nitrogen-nitrogen bonds and carbon-nitrogen bonds with high bond energy . The molecular weight is 142.116 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically fast and highly exothermic . The nitration of aromatic compounds is acid-catalyzed and it involves an electrophilic substitution where the nitronium ion (NO2+) acts as the reactive species .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a high energy, high density, low sensitivity, and good thermal stability . The molecular weight is 142.116 Da .Scientific Research Applications

Corrosion Inhibition : Heterocyclic diazoles, including 4-nitropyrazole, have been investigated for their role as corrosion inhibitors for iron in acidic environments. These compounds increase charge-transfer resistance, suggesting their potential in protecting metals from corrosion (Babić-Samardžija et al., 2005).

Pesticide Analysis : The compound 3-amino-1,2,4-triazole, closely related to 3-Amino-1-methyl-4-nitropyrazole, is a widely used pesticide. A method for its determination in environmental waters has been developed, highlighting its relevance in environmental monitoring (Chicharro et al., 2003).

Medicinal Chemistry : Research has been conducted on 4-nitroso-3-trifluoromethylpyrazoles and their derivatives, which show various biological activities like tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic properties. These findings suggest the potential of nitropyrazole derivatives in drug development (Burgart et al., 2020).

Mass-Spectrometric Analysis : The relationship between the structure of amino-1-methylnitropyrazoles and their fragmentation under electron impact has been established, offering insights into the chemical behavior of these compounds (Perevalov et al., 1985).

Chemical Synthesis : Various methods for synthesizing nitropyrazole derivatives have been explored, contributing to advancements in organic synthesis and potential applications in different industrial sectors (Fiamegos et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-1-methyl-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Nitrated-pyrazole-based energetic compounds have attracted wide publicity in the field of energetic materials due to their high heat of formation, high density, tailored thermal stability, and detonation performance . Future research directions include the development of potential candidates of castable explosives, exploration of novel insensitive high energy materials, search for low-cost synthesis strategies, high efficiency, and green environmental protection .

properties

IUPAC Name |

1-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPXGQVBSCIPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)

![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)

![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)

![4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B2726965.png)